molecular formula C6H13ClF3N B7890374 3-(Trifluoromethyl)pentan-3-ylazanium;chloride

3-(Trifluoromethyl)pentan-3-ylazanium;chloride

Cat. No.: B7890374
M. Wt: 191.62 g/mol
InChI Key: TZZRJHPOIFSVBD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pentan-3-ylazanium;chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pentan-3-ylazanium moiety, with chloride as the counterion. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, often enhancing their stability, lipophilicity, and biological activity . This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pentan-3-ylazanium;chloride involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pentan-3-ylazanium;chloride is unique due to its specific structure, which combines the trifluoromethyl group with a pentan-3-ylazanium moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)pentan-3-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-3-5(10,4-2)6(7,8)9;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZRJHPOIFSVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(F)(F)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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